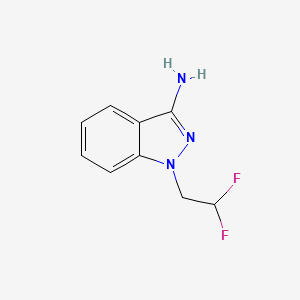

1-(2,2-difluoroethyl)-1H-indazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,2-Difluoroethyl)-1H-indazol-3-amine is a chemical compound characterized by the presence of a difluoroethyl group attached to an indazole ring

準備方法

Synthetic Routes and Reaction Conditions: One common method is the use of difluoroacetic anhydride in the presence of a base such as triethylamine . The reaction proceeds through a Knoevenagel-type condensation, where the electrophilic species of difluoroacetaldehyde is generated in situ .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: 1-(2,2-Difluoroethyl)-1H-indazol-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as thiols, amines, and alcohols can replace one of the fluorine atoms.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or other reduced forms.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where it forms carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Hypervalent iodine reagents such as (2,2-difluoroethyl)(aryl)iodonium triflate are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Cross-Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

- Substituted indazoles with various functional groups.

- Oxidized or reduced derivatives of the parent compound.

- Cross-coupled products with extended aromatic systems.

科学的研究の応用

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design. It has shown promise in:

- Antiepileptic Agents : Research indicates that 1-(2,2-difluoroethyl)-1H-indazol-3-amine may interact with synaptic vesicle proteins and GABA receptors, potentially influencing neurotransmission and offering therapeutic effects in epilepsy management.

- Anticancer Activity : Preliminary studies suggest that the compound exhibits activity against various cancer cell lines. For instance, it may inhibit kinases involved in cell growth and differentiation, making it a candidate for further anticancer drug development.

Materials Science

In materials science, this compound is utilized in the synthesis of:

- Thermoresponsive Polymers : These polymers can be engineered for drug delivery systems that respond to temperature changes, enhancing the efficacy of therapeutic agents.

Biological Studies

The compound serves as a valuable tool in biological research due to its ability to modulate cellular pathways. Specific applications include:

- Protein Interaction Studies : Its reactivity allows researchers to explore interactions between proteins and other biomolecules, aiding in the understanding of complex biological processes.

Case Studies

Recent studies have highlighted the potential of this compound in therapeutic applications. For example:

- A study focusing on its antiepileptic properties demonstrated significant modulation of GABA receptor activity in vitro. This suggests a pathway for developing new treatments for epilepsy based on this compound's structure .

- In cancer research, initial results showed that derivatives of indazole compounds exhibited varying degrees of cytotoxicity against different cancer cell lines. This positions this compound as a promising candidate for further exploration in oncological therapies .

作用機序

The mechanism by which 1-(2,2-difluoroethyl)-1H-indazol-3-amine exerts its effects involves interactions with specific molecular targets:

Molecular Targets: The compound can bind to synaptic vesicle proteins and GABA receptors, influencing neurotransmission and exhibiting potential antiepileptic properties.

Pathways Involved: It modulates synaptic vesicle release and receptor activity, leading to altered neuronal signaling and potential therapeutic effects in neurological disorders.

類似化合物との比較

1-(2,2-Difluoroethyl)-1H-indazol-3-amine can be compared with other similar compounds:

Similar Compounds:

生物活性

1-(2,2-difluoroethyl)-1H-indazol-3-amine is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features an indazole core with a difluoroethyl substituent at the 1-position and an amine group at the 3-position. This unique structure is responsible for its biological activity, particularly in inhibiting specific enzymes and pathways associated with cancer and viral infections.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Research indicates that indazole derivatives, including this compound, exhibit significant inhibitory activity against IDO1. This enzyme is crucial in the kynurenine pathway of tryptophan metabolism, which is often exploited by tumors to evade immune responses. A study demonstrated that certain indazole derivatives had IC50 values ranging from 5.3 μM to higher concentrations depending on their structural modifications . The structure-activity relationship (SAR) analysis highlighted that substituents at the 4- and 6-positions of the indazole scaffold critically influence inhibitory potency.

The biological activity of this compound can be attributed to its ability to interact with key enzymes and receptors involved in disease pathways:

- IDO1 Interaction : The compound binds to the heme iron of IDO1, disrupting its function and preventing the downstream effects of tryptophan degradation that facilitate tumor immune evasion .

- Viral Replication Inhibition : While specific mechanisms remain under investigation, compounds with similar structures have been shown to inhibit viral replication through interference with viral enzymes or host cell pathways .

Case Study 1: Cancer Immunotherapy

A series of indazole derivatives were tested for their efficacy as IDO inhibitors in cancer models. In vitro assays revealed that compounds with the difluoroethyl substituent exhibited enhanced activity compared to other analogs. These findings suggest a potential role in immunotherapy strategies aimed at enhancing anti-tumor responses by blocking IDO-mediated immune suppression.

Case Study 2: Viral Infection Models

In a study assessing the antiviral potential of various indazole derivatives, compounds were administered to cell cultures infected with retroviruses. Preliminary results indicated a reduction in viral load correlating with higher concentrations of the indazole derivatives. Further research is needed to elucidate the specific mechanisms involved.

Data Summary

| Property | Value/Description |

|---|---|

| Chemical Formula | C9H9F2N3 |

| Molecular Weight | 201.19 g/mol |

| IC50 (IDO1) | ~5.3 μM (varies with substitutions) |

| Potential Applications | Cancer immunotherapy, antiviral therapy |

特性

IUPAC Name |

1-(2,2-difluoroethyl)indazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N3/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13-14/h1-4,8H,5H2,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNGPDJTZXOKDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2CC(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。